1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
Description
Properties
IUPAC Name |
1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h7-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNJAEJNHXKNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpiperidine with a suitable reagent to form the desired pyrrolo[2,3-c]pyridine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry
1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds with specific properties .
Biology
The compound's distinctive molecular structure makes it an important tool for studying biological processes. Research has indicated that it may modulate enzymatic activities and receptor functions, contributing to its potential as a biological probe .
Medicine
Ongoing research into the therapeutic effects of this compound suggests its potential in drug development. It has shown promise in targeting various biological pathways associated with diseases such as cancer. For instance, related compounds have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
FGFR Inhibition
Recent studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. For example, a derivative exhibited IC50 values against FGFR1–4 ranging from 7 nM to 712 nM. In vitro tests demonstrated that this compound inhibited breast cancer cell proliferation and induced apoptosis .
Table 1: FGFR Inhibitory Activity of Pyrrolo Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Effect on 4T1 Cells |
|---|---|---|---|---|
| Compound 4h | 7 | 9 | 25 | Inhibited proliferation and induced apoptosis |
Anticancer Activity
Another study demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine showed significant activity against various cancer cell lines, suggesting a broad-spectrum potential for anticancer applications .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of various chemical products and materials across industries including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Saturation and Ring Fusion Variations
Octahydro vs. Unsaturated Derivatives
- This contrasts with unsaturated analogs like ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (), which exhibit planar aromatic systems that may engage in π-π stacking but lack the rigidity of saturated cores .
- Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride (): While also saturated, its [3,4-c] ring fusion alters nitrogen positioning, affecting hydrogen-bonding capabilities compared to the [2,3-c] system of the target compound .
Ring Fusion Position
- Pyrrolo[2,3-b]pyridines (): The [2,3-b] fusion shifts nitrogen atoms within the bicyclic system, influencing electronic properties. For example, SGK-1 kinase inhibitors derived from this scaffold () highlight the impact of nitrogen placement on enzymatic selectivity .
- Pyrrolo[3,2-c]pyridines (): Compounds like 7-(3-chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid () demonstrate substituent-dependent receptor binding, with [2,3-c] systems favoring interactions at specific kinase domains .
Substituent Effects on Bioactivity
Methyl vs. Bulkier Substituents
- The methyl group in the target compound balances lipophilicity and steric hindrance, optimizing membrane permeability.
- Propoxy-substituted analogs (): The 3-propoxy and 8-propoxy derivatives show divergent receptor affinities (Table 42, ), with >50% inhibition at 10 μM in primary assays. The target compound’s methyl group may lack the steric bulk required for similar receptor engagement .
Polar Functional Groups
Comparative Data Table
Key Research Findings
- Receptor Selectivity : Substituent position (e.g., 3- vs. 8-propoxy) in pyrrolo[2,3-c]pyridines significantly impacts receptor binding profiles, as shown in PDSP assays () .
- Kinase Inhibition : [2,3-b]-fused pyrrolopyridines () demonstrate SGK-1 inhibition, whereas [2,3-c] systems may favor other kinases due to nitrogen accessibility .
- Solubility vs. Permeability : Saturated analogs like the target compound optimize solubility without excessive hydrophobicity, contrasting with dimethyl-substituted derivatives () .
Biological Activity
1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C8H16N2·HCl. This compound is a derivative of pyrrolidine and has garnered attention in scientific research due to its potential biological activities. The unique structure, featuring a pyrrolo[2,3-c]pyridine ring system, suggests various interactions with biological targets, making it an interesting candidate for pharmacological studies.
- Molecular Formula : C8H16N2·HCl
- IUPAC Name : 1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine; hydrochloride
- CAS Number : 1461708-94-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme or receptor activities, leading to various biological effects. The precise mechanisms are still under investigation but may involve pathways related to neurotransmission and cellular signaling.
Biological Activity
Research indicates that compounds within the pyrrolo[2,3-c]pyridine class exhibit a range of pharmacological properties:
- Analgesic and Sedative Effects : Some derivatives have shown promise in treating pain and anxiety disorders.
- Antimycobacterial Activity : There is evidence that certain pyrrolo derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing new anti-tuberculosis drugs.
- Antitumor Activity : Studies have indicated that these compounds may possess anticancer properties by inducing cytotoxicity in various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Analgesic | Pain relief in preclinical models | |
| Antimycobacterial | Inhibition of M. tuberculosis growth | |
| Antitumor | Cytotoxicity against ovarian and breast cancer cells |
Case Studies and Research Findings
- Pyrrolo[3,4-c]pyridine Derivatives : A review highlighted the broad pharmacological potential of pyrrolo derivatives. Compounds were found to exhibit analgesic properties and were effective against various pathogens, including mycobacteria. Specific structural features were linked to enhanced activity against Mycobacterium tuberculosis .
- Antitumor Activity Assessment : In one study, a compound structurally related to this compound was tested against ovarian cancer cell lines. The results demonstrated moderate cytotoxicity with minimal effects on non-cancerous cells, suggesting a favorable therapeutic index .
- Mechanistic Studies : Investigations into the mechanism of action revealed that structural modifications significantly influence biological activity. For instance, the presence of specific substituents on the pyrrolidine ring can enhance binding affinity to target proteins involved in disease processes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of the pyrrolo-pyridine core using methyl iodide (MeI) in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride, NaH) at 0°C to room temperature. Subsequent purification via crystallization or column chromatography is critical to isolate the hydrochloride salt . Key factors affecting yield include stoichiometric control of MeI, reaction temperature, and solvent polarity. For example, THF’s aprotic nature minimizes side reactions, while excess MeI may lead to over-alkylation.
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the octahydro-pyrrolopyridine backbone and methyl group substitution. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C8H15N2Cl). Purity (>95%) should be confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). For hydrochloride salts, ion chromatography or chloride titration ensures stoichiometric Cl− content .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Waste must be segregated into halogenated organic containers and processed by licensed waste management services due to potential environmental toxicity of pyrrolidine derivatives .
Advanced Research Questions
Q. How do stereochemical variations in the octahydro-pyrrolopyridine scaffold impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing diastereomers (e.g., (3aS,7aR) vs. (3aR,7aS)) and testing against target receptors (e.g., GPCRs or kinases). Use X-ray crystallography (as in ) or NOESY NMR to resolve stereochemistry. Compare binding affinities (IC50/Kd) and pharmacokinetic profiles (e.g., logP, solubility) to correlate stereochemistry with efficacy .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines):
- pH Stability : Test in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via HPLC. Acidic conditions may protonate the pyrrolidine nitrogen, increasing solubility but risking hydrolysis.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Contradictions in literature data often arise from impurities (e.g., residual solvents); thus, ensure ≥99% purity pre-testing .
Q. How can computational modeling optimize derivatization for enhanced target selectivity?
- Methodological Answer : Employ docking simulations (AutoDock Vina, Schrödinger) to predict interactions between the methyl-pyrrolopyridine core and active sites (e.g., serotonin receptors). Validate with molecular dynamics (MD) simulations to assess binding stability. Experimentally, synthesize top candidates and compare with in silico predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
